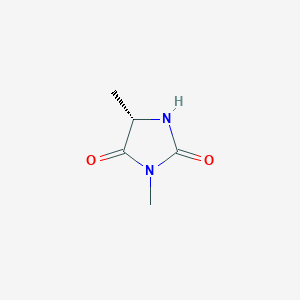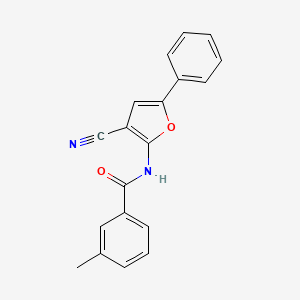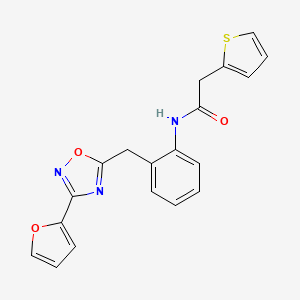
(S)-3,5-Dimethylimidazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to synthesize the compound. This could involve various chemical reactions, catalysts, reaction conditions (temperature, pressure), and the yield of the product .Molecular Structure Analysis
Molecular structure analysis involves understanding the arrangement of atoms in the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reagents, catalysts, and conditions needed for the reaction, and the products formed .Physical and Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, refractive index, and various spectroscopic properties. These properties can often be found in chemical databases .Applications De Recherche Scientifique
Synthesis and Chemical Properties
(S)-3,5-Dimethylimidazolidine-2,4-dione has been utilized as a key intermediate in the synthesis of complex molecules due to its reactive framework. A study by Correia et al. (2015) outlines an easy and efficient synthesis route for trans-4,5-Dihydroxy-2-imidazolidinone and 2,4-Dimethylglycoluril, emphasizing its role in reducing contamination with decomposition products such as urea and 1,3-dimethylimidazolidine-2,4-dione (Correia, R. Cicolani, R. Moral, G. Demets, 2015). This highlights its potential in creating pure, high-quality chemical compounds for various applications.
Antibacterial and Antimicrobial Applications
The novel synthesis route for 3-Poly (vinylbenzyl)-5,5-Dimethylimidazolidine-2,4-dione nanofibers and the study of its antibacterial properties by Maddah (2016) demonstrate its efficacy as an antimicrobial agent. The synthesized nanofibers exhibit a high biocidal effect against both gram-positive and gram-negative bacteria, suggesting its potential use in filters for cleaning and disinfecting drinking water (Maddah, 2016).
Hypoglycemic Activity
Research on the hypoglycemic activity of 5,5-dimethylarylsulfonylimidazolidine-2,4-diones by Kashif et al. (2008) reveals that certain synthesized compounds from this class can stimulate insulin release, presenting a potential pathway for diabetes treatment through the modulation of insulin levels (Kashif, I. Ahmad, S. Hameed, 2008).
Electrochemical Properties
Nosheen et al. (2012) explored the electrochemical behavior of hydantoin derivatives, including 5-benzylideneimidazolidine-2,4-dione, highlighting their potential in understanding the biochemical actions of this class of compounds through electrochemical methods. This research offers insights into the structure-activity relationships of hydantoins and their derivatives (Nosheen, A. Shah, A. Badshah, ZIA-UR-REHMAN, H. Hussain, R. Qureshi, Saqib Ali, M. Siddiq, A. Khan, 2012).
Mécanisme D'action
Target of Action
It is known that similar compounds interact with various cellular targets, influencing numerous biological processes .
Mode of Action
It is likely that it interacts with its targets to induce changes at the molecular level, affecting cellular functions .
Biochemical Pathways
It has been suggested that similar compounds can influence the assembly of ribonucleoprotein (rnp) complexes, which play a crucial role in cellular processes such as protein synthesis .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Result of Action
It is likely that it influences cellular functions and processes through its interactions with various targets .
Safety and Hazards
Propriétés
IUPAC Name |
(5S)-3,5-dimethylimidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O2/c1-3-4(8)7(2)5(9)6-3/h3H,1-2H3,(H,6,9)/t3-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCJZFXWWQURWGE-VKHMYHEASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C(=O)N1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)N(C(=O)N1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-((5-Nitrobenzo[d]thiazol-2-yl)thio)-1-(pyridin-2-yl)ethanone](/img/structure/B2974263.png)

![1-([1,1'-Biphenyl]-4-yloxy)-3-(2,6-dimethylmorpholino)propan-2-ol hydrochloride](/img/structure/B2974268.png)

![2-[[(Z)-2-Cyano-3-(3-hydroxyphenyl)prop-2-enoyl]amino]benzoic acid](/img/structure/B2974273.png)


![N-[4-(aminomethyl)phenyl]-N-methylacetamide hydrochloride](/img/structure/B2974276.png)
![Methyl 2-[2-(cyclopropanecarbonylimino)-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2974277.png)
![2-(Tert-butylsulfonyl)-2-[2-(3-methylphenyl)hydrazono]acetonitrile](/img/structure/B2974278.png)
![methyl 3-[1-(6-chloropyridin-3-yl)-N-(3-ethoxypropyl)formamido]-2-methylpropanoate](/img/structure/B2974279.png)

![N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-iodobenzamide](/img/structure/B2974282.png)
![Ethyl 2-[2-(2-acetyl-5-phenyl-3,4-dihydropyrazol-3-yl)phenoxy]acetate](/img/structure/B2974284.png)
